molecular formula C23H48N2O B3049316 N-(2-(Dimethylamino)-1-methylethyl)octadecanamide CAS No. 20182-63-2

N-(2-(Dimethylamino)-1-methylethyl)octadecanamide

Cat. No.: B3049316
CAS No.: 20182-63-2
M. Wt: 368.6 g/mol
InChI Key: CXDDZWVXCNBCSA-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-1-methylethyl)octadecanamide is a cationic amphiphile known for its ability to form vesicles in aqueous solutions. This compound is characterized by its long hydrophobic tail and a hydrophilic head, making it suitable for various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)-1-methylethyl)octadecanamide typically involves the reaction of octadecanoic acid with 2-(dimethylamino)-1-methylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)-1-methylethyl)octadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

N-(2-(Dimethylamino)-1-methylethyl)octadecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)-1-methylethyl)octadecanamide involves its ability to form vesicles and interact with biological membranes. The compound’s hydrophilic head interacts with water, while the hydrophobic tail embeds itself in lipid bilayers, facilitating the formation of stable vesicles. These vesicles can encapsulate drugs or other molecules, allowing for targeted delivery and controlled release .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Dimethylamino)propyl)octadecanamide
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

N-(2-(Dimethylamino)-1-methylethyl)octadecanamide is unique due to its specific structure, which allows for the formation of stable vesicles and its versatility in various applications. Compared to similar compounds, it offers better stability and efficiency in forming vesicles, making it a preferred choice in drug delivery systems and other applications .

Properties

IUPAC Name

N-[1-(dimethylamino)propan-2-yl]octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48N2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25(3)4/h22H,5-21H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDDZWVXCNBCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015405
Record name N-[2-(Dimethylamino)-1-methylethyl]octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20182-63-2
Record name N-(2-(Dimethylamino)-1-methylethyl)octadecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020182632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(Dimethylamino)-1-methylethyl]octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-(DIMETHYLAMINO)-1-METHYLETHYL)OCTADECANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ804046KO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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